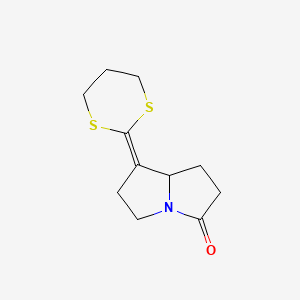
(2S)-Tetradecan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-Tetradecan-2-OL is a chiral alcohol with the molecular formula C14H30O. It is an enantiomer of tetradecan-2-OL, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is part of the broader class of secondary alcohols and is characterized by a hydroxyl group (-OH) attached to the second carbon of a tetradecane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Tetradecan-2-OL can be achieved through several methods, including:
Reduction of Ketones: One common method involves the reduction of tetradecan-2-one using chiral catalysts to ensure the production of the (2S) enantiomer.
Hydroboration-Oxidation: Another method involves the hydroboration of tetradec-1-ene followed by oxidation to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes are optimized to ensure high yield and enantiomeric purity, often employing chiral catalysts and specific reaction conditions to favor the formation of the (2S) enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-Tetradecan-2-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetradecan-2-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to tetradecane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form tetradecan-2-yl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products
Oxidation: Tetradecan-2-one
Reduction: Tetradecane
Substitution: Tetradecan-2-yl chloride
Applications De Recherche Scientifique
(2S)-Tetradecan-2-OL has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2S)-Tetradecan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group of the compound can form hydrogen bonds with active sites of enzymes, influencing their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its application, such as metabolic pathways in biological systems or catalytic processes in industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-Tetradecan-2-OL: The enantiomer of (2S)-Tetradecan-2-OL, differing only in the spatial arrangement of atoms.
Tetradecan-1-OL: A primary alcohol with the hydroxyl group attached to the first carbon.
Tetradecan-3-OL: A secondary alcohol with the hydroxyl group attached to the third carbon.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct physical and chemical properties compared to its enantiomer and other positional isomers. This uniqueness is particularly important in applications requiring high enantiomeric purity, such as in pharmaceuticals and chiral catalysis.
Propriétés
Numéro CAS |
82272-45-5 |
|---|---|
Formule moléculaire |
C14H30O |
Poids moléculaire |
214.39 g/mol |
Nom IUPAC |
(2S)-tetradecan-2-ol |
InChI |
InChI=1S/C14H30O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14-15H,3-13H2,1-2H3/t14-/m0/s1 |
Clé InChI |
BRGJIIMZXMWMCC-AWEZNQCLSA-N |
SMILES isomérique |
CCCCCCCCCCCC[C@H](C)O |
SMILES canonique |
CCCCCCCCCCCCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)](/img/structure/B14417947.png)
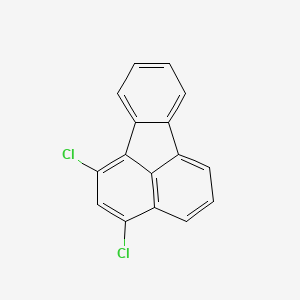
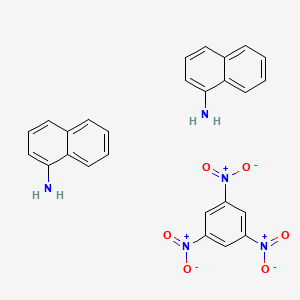
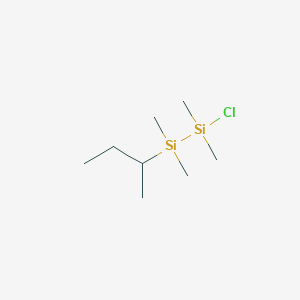

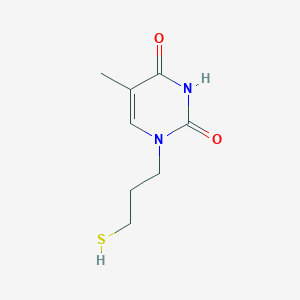
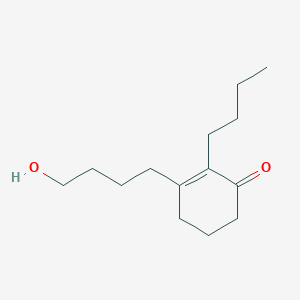
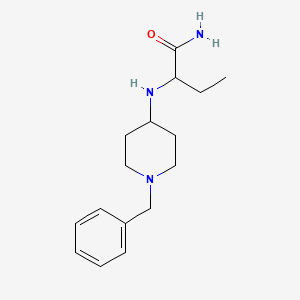

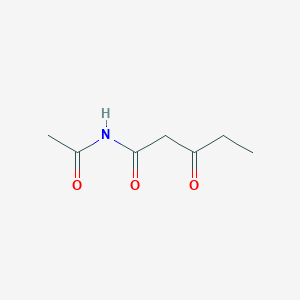
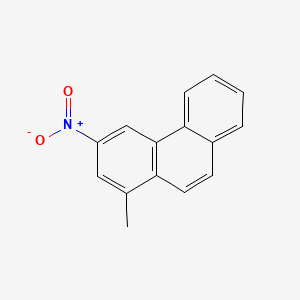
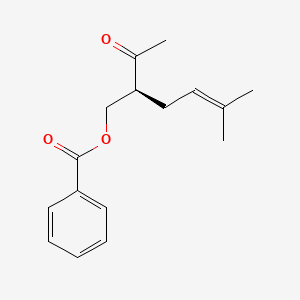
![5-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-1,3-oxazole](/img/structure/B14418000.png)
